4,6-Dimethyl-3-methylthio-5-oxo-4,5-dihydro-triazine
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Overview
Description
1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- is a heterocyclic compound with the molecular formula C6H9N3OS It is a derivative of triazine, characterized by the presence of a sulfur atom and methyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-1,2,4-triazin-5-one with methylthiolating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylthiolation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- involves its interaction with specific molecular targets. The sulfur atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-: Lacks the methylthio group, resulting in different reactivity and applications.
1,2,4-Triazin-5(4H)-one, 4-methyl-3-(methylthio)-: Has only one methyl group, affecting its chemical properties.
1,2,4-Triazin-5(4H)-one, 3-(methylthio)-: Lacks the dimethyl substitution, leading to different biological activities.
Uniqueness
1,2,4-Triazin-5(4H)-one, 4,6-dimethyl-3-(methylthio)- is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical and biological properties
Properties
CAS No. |
22943-32-4 |
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Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
4,6-dimethyl-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C6H9N3OS/c1-4-5(10)9(2)6(11-3)8-7-4/h1-3H3 |
InChI Key |
RIVMBPHTDOBLPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N(C1=O)C)SC |
Origin of Product |
United States |
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